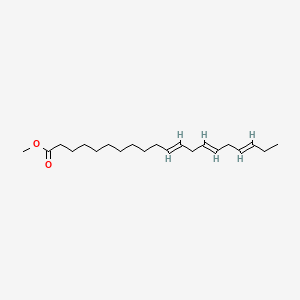

Methyl 11,14,17-eicosatrienoate

Description

Properties

IUPAC Name |

methyl (11E,14E,17E)-icosa-11,14,17-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVRBUXEPJVRC-JSIPCRQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-88-7, 207615-39-2 |

Source

|

| Record name | Methyl 11,14,17-eicosatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 11,14,17-eicosatrienoate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Methyl 11,14,17-eicosatrienoate. The information is curated to support research and development activities in the fields of lipidomics, pharmacology, and drug discovery.

Core Chemical and Physical Properties

This compound is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid. It is a colorless liquid at room temperature and is soluble in organic solvents.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₆O₂ | [2][3][4][5][6] |

| Molecular Weight | 320.51 g/mol | [2][3][4][7] |

| IUPAC Name | methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | [6] |

| CAS Number | 55682-88-7 | [2] |

| Appearance | Colorless Liquid | [8][9] |

| Density | 0.891 g/cm³ | [9][10] |

| Boiling Point | 398.6 °C at 760 mmHg | [9][10] |

| Flash Point | 95.7 °C | [9][10] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[1] Water solubility is estimated to be very low (0.0004482 mg/L at 25 °C).[11] | [1][11] |

| Storage Temperature | -20°C | [4][12][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following sections outline standard protocols that can be adapted for this specific fatty acid methyl ester (FAME).

Synthesis: Transesterification of 11,14,17-Eicosatrienoic Acid

A common method for the synthesis of FAMEs is through the transesterification of the parent fatty acid or corresponding triglyceride.

Materials:

-

11,14,17-Eicosatrienoic acid or a triglyceride source (e.g., specific algal oil)

-

Methanol (B129727) (anhydrous)

-

Acid catalyst (e.g., Boron trifluoride-methanol solution (12-14%), or concentrated Sulfuric Acid) or Base catalyst (e.g., 0.5 M Sodium Hydroxide in methanol)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure (Acid-Catalyzed):

-

Dissolve a known amount of 11,14,17-eicosatrienoic acid or triglyceride in a minimal amount of toluene (B28343) in a round-bottom flask.

-

Add a 50-fold molar excess of anhydrous methanol followed by the acid catalyst (e.g., 1-2% v/v of concentrated sulfuric acid or a commercially available BF₃-methanol solution).

-

Reflux the mixture at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.[13]

-

After cooling to room temperature, add an equal volume of saturated sodium bicarbonate solution to neutralize the catalyst.

-

Extract the this compound with hexane (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

Purification: Column Chromatography

Purification of the crude product can be achieved using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Fraction collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound and evaporate the solvent.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of FAMEs.[6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar polyethylene (B3416737) glycol or cyanopropyl silicone column).[14]

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in hexane.

-

Injection: Inject a 1 µL aliquot of the sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 140°C for 5 min, ramp up to 240°C at 4°C/min, and hold for 20 min.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak (m/z 320.5) and fragmentation pattern.[2][3]

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

Instrumentation:

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the methyl ester protons (~3.6 ppm), olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.8 ppm), allylic protons (~2.0-2.1 ppm), and the aliphatic chain protons.

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester (~174 ppm), olefinic carbons (~127-132 ppm), and the various methylene (B1212753) and methyl carbons of the fatty acid chain.[15][16][17]

-

Signaling Pathways and Biological Relevance

This compound, as an omega-3 fatty acid derivative, is a precursor to a variety of bioactive lipid mediators known as eicosanoids. These molecules are pivotal in regulating inflammatory processes.

The metabolic cascade of omega-3 fatty acids, including 11,14,17-eicosatrienoic acid, generally involves a series of enzymatic reactions catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These pathways lead to the production of prostaglandins, thromboxanes, leukotrienes, and other oxygenated derivatives that have predominantly anti-inflammatory and pro-resolving effects, counteracting the pro-inflammatory eicosanoids derived from omega-6 fatty acids like arachidonic acid.[2][4][5][10]

Caption: General metabolic pathway of omega-3 fatty acids leading to anti-inflammatory mediators.

The experimental workflow for the analysis of this compound from a biological source, such as microalgae, is a multi-step process.

Caption: Workflow for the extraction, conversion, and analysis of FAMEs from biological samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosanoid - Wikipedia [en.wikipedia.org]

- 6. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. researchgate.net [researchgate.net]

- 10. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid extraction of total lipids from microalgae [protocols.io]

- 12. Rapid extraction of total lipids from microalgae [protocols.io]

- 13. youtube.com [youtube.com]

- 14. agilent.com [agilent.com]

- 15. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bch.ro [bch.ro]

- 17. researchgate.net [researchgate.net]

The Biological Significance of 11,14,17-Eicosatrienoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14,17-Eicosatrienoic acid (ETrA), a rare omega-3 polyunsaturated fatty acid, is emerging as a molecule of interest in the study of inflammatory processes. As a structural analog of other biologically active fatty acids, its role in cellular signaling and metabolism warrants detailed investigation. This technical guide provides a comprehensive overview of the biological significance of ETrA, with a focus on its anti-inflammatory properties, underlying molecular mechanisms, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling and metabolic pathways are visualized to facilitate a deeper understanding of its function.

Introduction

11,14,17-Eicosatrienoic acid (CAS 17046-59-2), also known as Dihomo-α-Linolenic Acid, is a 20-carbon polyunsaturated fatty acid (PUFA) with three double bonds at the 11th, 14th, and 17th carbons.[1][2] As an omega-3 fatty acid, it is a part of a class of lipids known for their beneficial effects on human health, particularly in cardiovascular and inflammatory conditions.[1] While present in trace amounts in normal human serum phospholipids (B1166683) (less than 0.25%), its biological activities, particularly in the context of inflammation, are of growing interest to the scientific community.[3] This guide will delve into the known biological roles of ETrA, its metabolism, and the experimental approaches to study its effects.

Biosynthesis and Metabolism

The biosynthesis of 11,14,17-eicosatrienoic acid occurs through the elongation of its precursor, alpha-linolenic acid (ALA), an essential omega-3 fatty acid obtained from the diet. This conversion is part of the broader pathway for the synthesis of long-chain polyunsaturated fatty acids.

Biosynthesis Pathway

The synthesis of ETrA from ALA involves a series of enzymatic reactions, primarily elongation, which adds two carbon units to the fatty acid chain.

Caption: Biosynthesis of 11,14,17-Eicosatrienoic Acid.

Metabolism

Once synthesized or introduced experimentally, ETrA can be further metabolized by the same enzymatic pathways that act on other 20-carbon PUFAs like arachidonic acid (ARA). These pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of various bioactive lipid mediators.

Caption: Putative Metabolic Pathways of 11,14,17-Eicosatrienoic Acid.

Biological Activities and Mechanisms of Action

The primary biological activity of ETrA reported to date is its mild anti-inflammatory effect, which has been characterized in murine macrophage cell lines.

Anti-inflammatory Effects

In studies using the murine macrophage cell line RAW264.7, ETrA has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS).[4] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

However, it is noteworthy that ETrA does not appear to suppress the production of prostaglandin (B15479496) E2 (PGE2) or pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells.[4] This suggests a selective anti-inflammatory profile, distinguishing it from other omega-3 PUFAs like eicosapentaenoic acid (EPA), which exhibit a broader range of anti-inflammatory actions.[4]

Signaling Pathway: Inhibition of NF-κB-mediated iNOS Expression

The inhibitory effect of ETrA on NO production is a direct consequence of its modulation of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to the promoter of target genes, including Nos2 (the gene encoding iNOS), and initiates their transcription. ETrA has been shown to suppress this LPS-stimulated NF-κB-mediated activation.[4]

Caption: ETrA's Inhibition of the NF-κB Pathway.

Incorporation into Phospholipids and Membrane Fluidity

When cells are incubated with ETrA, it is dose-dependently incorporated into cellular phospholipids.[4] This incorporation alters the fatty acid composition of the cell membrane, leading to a reduction in the proportions of total n-6 PUFAs and monounsaturated fatty acids.[4] While polyunsaturated fatty acids are known to influence membrane fluidity, specific studies on the effect of 11,14,17-eicosatrienoic acid on this property are limited.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of 11,14,17-eicosatrienoic acid.

Table 1: Effects of 11,14,17-Eicosatrienoic Acid on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect of ETrA | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | Suppression | Suppressed LPS-stimulated production | [4] |

| iNOS Expression | Suppression | Suppressed LPS-stimulated expression | [4] |

| Prostaglandin E2 (PGE2) Production | No significant suppression | Not observed to have a suppressive effect | [4] |

| Cytokine (TNF-α, IL-6, IL-1β) Production | No significant suppression | Not observed to have a suppressive effect | [4] |

| COX-2 Expression | No significant suppression | Not observed to have a suppressive effect | [4] |

Table 2: Effect of 11,14,17-Eicosatrienoic Acid on Phospholipid Composition in RAW264.7 Cells

| Parameter | Effect of ETrA Incubation | Quantitative Change | Reference |

| ETrA and its metabolites in phospholipids | Increased | Up to 33% of total fatty acids | [4] |

| Total n-6 PUFAs in phospholipids | Reduced | 30% reduction | [4] |

| Monounsaturated fatty acids (MUFAs) in phospholipids | Reduced | 60% reduction | [4] |

Experimental Protocols

The following are generalized protocols for studying the effects of 11,14,17-eicosatrienoic acid in a cell-based model of inflammation. These should be optimized for specific experimental conditions.

Cell Culture and Treatment

This protocol outlines the general procedure for treating RAW264.7 macrophages with ETrA and stimulating them with LPS.

Caption: Workflow for Cell Treatment and Stimulation.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

11,14,17-Eicosatrienoic acid (ETrA) stock solution (e.g., in ethanol)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well tissue culture plates

Procedure:

-

Seed RAW264.7 cells in tissue culture plates at a density of 5 x 10^5 cells/well (for a 24-well plate) and allow them to adhere for 24 hours.

-

Prepare working solutions of ETrA in culture medium at the desired concentrations (e.g., 10-100 µM). A vehicle control (medium with the same concentration of ethanol) should also be prepared.

-

Remove the old medium from the cells and replace it with the ETrA-containing medium or the vehicle control.

-

Incubate the cells for 24 to 48 hours to allow for the incorporation of ETrA into cellular lipids.

-

After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

Incubate the cells for an additional 18 to 24 hours.

-

After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (e.g., NO, cytokines).

-

Wash the cells with cold PBS and lyse them for subsequent analysis of intracellular proteins (e.g., iNOS, NF-κB pathway components) or lipids.

Measurement of Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve of sodium nitrite in culture medium (e.g., 0-100 µM).

-

In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of iNOS Expression

This protocol describes the detection of iNOS protein levels in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against iNOS

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against iNOS overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Quantitative Analysis of Fatty Acid Composition by GC-MS

This protocol provides a general workflow for the analysis of the fatty acid composition of cells treated with ETrA.

Caption: Workflow for GC-MS Analysis of Fatty Acids.

Procedure:

-

Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are separated and identified using gas chromatography-mass spectrometry. The separation is typically achieved on a polar capillary column, and the identification is based on the retention time and mass spectrum of each FAME compared to known standards.

-

Quantification: The amount of each fatty acid, including the incorporated 11,14,17-eicosatrienoic acid, is quantified by comparing the peak area to that of an internal standard.

Conclusion

11,14,17-Eicosatrienoic acid demonstrates a distinct and selective anti-inflammatory profile, primarily characterized by its ability to suppress NF-κB-mediated nitric oxide production and iNOS expression in macrophages. Unlike more commonly studied omega-3 PUFAs, its effects on prostaglandin and cytokine production appear to be minimal. This unique biological activity, coupled with its ability to remodel the cellular lipid landscape, makes ETrA a valuable tool for dissecting the intricate roles of fatty acids in inflammatory signaling. Further research is warranted to fully elucidate its metabolic fate, its precise interactions with cellular signaling components, and its potential therapeutic applications in inflammatory diseases. The protocols and data presented in this guide provide a foundational framework for researchers to further explore the biological significance of this intriguing omega-3 fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 11,14,17-eicosatrienoate

This technical guide provides a comprehensive overview of Methyl 11,14,17-eicosatrienoate, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, presents quantitative data from relevant studies, outlines key experimental protocols for its analysis, and visualizes the analytical workflow.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and substance identification.

-

Systematic Name: Methyl (11Z,14Z,17Z)-eicosatrienoate

-

Common Synonyms:

-

cis-11,14,17-Eicosatrienoic acid methyl ester

-

Methyl cis-11,14,17-eicosatrienoate

-

11,14,17-Eicosatrienoic acid, methyl ester

-

Methyl 11,14,17-icosatrienoate

-

C20:3 n-3 methyl ester

-

-

PubChem CID: 5367326[3]

-

ChEBI ID: CHEBI:77447

-

Molecular Formula: C₂₁H₃₆O₂[3]

-

Molecular Weight: 320.51 g/mol

Quantitative Data: Fatty Acid Composition in Nannochloropsis oculata

This compound is a known component of the fatty acid profile of various microalgae, including Nannochloropsis oculata. The relative abundance of this and other fatty acids can vary depending on cultivation conditions. The following table summarizes the fatty acid composition of Nannochloropsis oculata from a representative study, highlighting the presence of C20:3. It is important to note that the specific isomer (11,14,17) is not always differentiated in general fatty acid profile analyses.

| Fatty Acid | Shorthand | Percentage of Total Fatty Acids (%) |

| Myristic acid | C14:0 | 17 - 35 |

| Palmitic acid | C16:0 | 14 - 47 |

| Palmitoleic acid | C16:1 | 11 - 42 |

| Eicosapentaenoic acid (EPA) | C20:5n-3 | Detected under certain conditions |

Data adapted from a study on the fatty acid composition of Nannochloropsis oculata. The presence of eicosatrienoic acid (C20:3) is noted in the broader context of polyunsaturated fatty acids in this microalga.[4]

Experimental Protocols

The analysis of this compound, typically as part of a total fatty acid methyl ester (FAME) profile from a biological matrix like microalgae, involves several key steps. A generalized protocol is detailed below.

Lipid Extraction from Microalgae

-

Cell Disruption: A known quantity of lyophilized microalgal biomass is subjected to mechanical cell disruption to break the rigid cell walls and allow for solvent access to the intracellular lipids. This can be achieved using methods such as bead beating or ultrasonication.

-

Solvent Extraction: The disrupted biomass is then extracted with a solvent system designed to efficiently solubilize lipids. A common method is a modified Folch extraction using a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v). The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.

-

Phase Separation and Lipid Recovery: The lower organic phase, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Reaction Setup: The dried lipid extract is resuspended in a solution of methanol containing an acid catalyst, such as sulfuric acid or boron trifluoride (BF₃).

-

Heating: The mixture is heated under reflux for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 80-100°C) to facilitate the transesterification of fatty acids from glycerolipids to their corresponding methyl esters.

-

FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent, typically hexane (B92381) or heptane. Water is often added to facilitate phase separation.

-

Washing and Drying: The organic phase containing the FAMEs is washed with a mild aqueous solution (e.g., dilute sodium bicarbonate or water) to remove any remaining catalyst and then dried over an anhydrous salt like sodium sulfate.

-

Sample Preparation for Analysis: The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for injection into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume of the FAME sample is injected into the GC-MS system.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up over time to elute the different FAMEs.

-

Detection and Identification: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) to identify the individual FAMEs, including this compound.

-

Quantification: The abundance of each FAME can be quantified by integrating the peak area from the total ion chromatogram and comparing it to the peak area of an internal standard added at the beginning of the extraction process.

Mandatory Visualizations

The following diagram illustrates the general experimental workflow for the analysis of fatty acid methyl esters from a microalgal source.

Biological Activity and Signaling Pathways

Furthermore, there is a lack of specific research detailing the direct involvement of this compound in specific cellular signaling pathways. Research on the biological roles of polyunsaturated fatty acids is extensive; however, studies have not yet elucidated a distinct signaling cascade or mechanism of action directly attributed to this particular fatty acid methyl ester. Further investigation is required to determine its specific biological targets and signaling interactions.

Conclusion

This compound is a polyunsaturated fatty acid methyl ester with several known synonyms and well-established analytical protocols for its identification and quantification, particularly from microalgal sources. While its presence in biologically active extracts suggests potential antimicrobial properties, further research is needed to determine the specific efficacy of the isolated compound and to elucidate its role, if any, in cellular signaling pathways. This guide provides a foundational resource for researchers and professionals in drug development, highlighting both the current state of knowledge and areas ripe for future investigation.

References

The Natural Occurrence of 11,14,17-Eicosatrienoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14,17-Eicosatrienoic acid (ETA), also known as Dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) with a 20-carbon backbone and three double bonds. While not as abundant as other well-known omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ETA is a naturally occurring component in various biological systems, from plants and marine microorganisms to trace levels in animal tissues. As a precursor to bioactive lipid mediators, understanding its natural distribution, metabolism, and analytical quantification is of significant interest for nutritional science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of 11,14,17-eicosatrienoic acid, detailed experimental protocols for its analysis, and insights into its potential metabolic pathways.

Introduction

11,14,17-Eicosatrienoic acid (C20:3n-3) is a long-chain omega-3 polyunsaturated fatty acid. Its chemical structure consists of a 20-carbon chain with three cis-configured double bonds at the 11th, 14th, and 17th carbon positions from the carboxyl end[1][2]. As an elongation product of α-linolenic acid (ALA), it serves as an intermediate in the biosynthesis of more unsaturated omega-3 fatty acids and as a potential substrate for enzymes that produce signaling molecules[3]. The presence of ETA in cell membranes contributes to their fluidity and it is a precursor for various bioactive lipid mediators[1]. Although considered a rare fatty acid, its detection in various natural sources warrants a deeper investigation into its physiological roles and potential as a biomarker or therapeutic agent.

Natural Occurrence and Quantitative Data

11,14,17-Eicosatrienoic acid is found in a variety of natural sources, though typically at low concentrations. Its presence has been reported in certain plant oils, marine microorganisms, and in trace amounts in animal and human tissues[2][4]. The following tables summarize the quantitative data on the occurrence of this fatty acid from various studies.

Table 1: Quantitative Occurrence of 11,14,17-Eicosatrienoic Acid in Plant Species

| Plant Species | Family | Tissue/Oil | Concentration (% of Total Fatty Acids) | Reference |

| Jasminum nudiflorum | Oleaceae | Seed Oil | 16.63 | [5] |

| Centaurea aggregata | Asteraceae | Aerial Parts | 5.37 | [5] |

| Centaurea saligna | Asteraceae | Aerial Parts | 4.28 | [5] |

| Centaurea behen | Asteraceae | Aerial Parts | 3.62 | [5] |

| Centaurea depressa | Asteraceae | Aerial Parts | 3.15 | [5] |

Table 2: Quantitative Occurrence of 11,14,17-Eicosatrienoic Acid in Marine Organisms

| Organism | Class | Notes | Concentration (% of Total Fatty Acids) | Reference |

| Prorocentrum emarginatum | Dinophyceae | Benthic dinoflagellate | Present | [6] |

| Coolia monotis | Dinophyceae | Benthic dinoflagellate | Present | [6] |

Note: In many fatty acid profile studies of marine organisms and fish oils, 11,14,17-eicosatrienoic acid is often not individually quantified or is present at levels below the limit of detection.

Table 3: Occurrence of 11,14,17-Eicosatrienoic Acid in Animal and Human Tissues

| Organism | Tissue/Fluid | Notes | Concentration | Reference |

| Human | Serum Phospholipids | Represents less than 0.25% of total fatty acids in normal individuals. | < 0.25% | [7] |

| Bovine | Milk Fat | Present in a complex mixture of over 400 fatty acids. | Trace amounts | [4][8] |

| Bovine | Adipose Tissue | Detected in various fat depots. | Trace amounts | [9] |

Biosynthesis and Metabolic Pathways

11,14,17-Eicosatrienoic acid is synthesized in organisms that possess the necessary elongase and desaturase enzymes. The primary pathway for its formation is the elongation of α-linolenic acid (18:3n-3). Once formed, ETA can be further metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive eicosanoids.

Biosynthesis of 11,14,17-Eicosatrienoic Acid

The synthesis of ETA from ALA involves the addition of a two-carbon unit, a reaction catalyzed by an elongase enzyme.

Figure 1. Biosynthesis of 11,14,17-Eicosatrienoic Acid.

Metabolism by Cyclooxygenase (COX) Pathway

COX-1 and COX-2 can oxygenate various polyunsaturated fatty acids. While arachidonic acid is the preferred substrate, omega-3 fatty acids like ETA can also be metabolized to form prostaglandins (B1171923) of the 1-series and thromboxanes[3][7].

Figure 2. Putative Cyclooxygenase (COX) Pathway for ETA Metabolism.

Metabolism by Lipoxygenase (LOX) Pathway

Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into polyunsaturated fatty acids. ETA can be a substrate for these enzymes, leading to the formation of hydroxyeicosatrienoic acids (HETrEs) and potentially leukotrienes of the 3-series[10][11].

Figure 3. Putative Lipoxygenase (LOX) Pathway for ETA Metabolism.

Metabolism by Cytochrome P450 (CYP) Pathway

CYP epoxygenases can metabolize omega-3 PUFAs, often preferentially at the omega-3 double bond[12][13][14]. For ETA, this would lead to the formation of epoxyeicosadienoic acids (EpEDEs). These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxyeicosadienoic acids (DHEDEs).

Figure 4. Putative Cytochrome P450 (CYP) Pathway for ETA Metabolism.

Experimental Protocols

Accurate quantification of 11,14,17-eicosatrienoic acid requires robust and validated analytical methods. The following sections detail protocols for lipid extraction from various matrices and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plant Tissues

This protocol is adapted from established methods for lipid extraction from plant tissues, which often require measures to inactivate endogenous lipases[6][13][15].

Materials:

-

Isopropanol (B130326) with 0.01% Butylated Hydroxytoluene (BHT)

-

Chloroform (B151607):Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Nitrogen gas supply

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Homogenization: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to halt enzymatic activity. Weigh the frozen tissue (e.g., 1 g) and homogenize it in 10 volumes of boiling isopropanol containing 0.01% BHT for 5 minutes to inactivate lipases.

-

Lipid Extraction: After cooling, add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate. Continue to homogenize for another 2 minutes.

-

Phase Separation: Filter the homogenate through a Whatman No. 1 filter paper into a separation funnel. Add 0.2 volumes of 0.9% NaCl solution to the filtrate. Mix thoroughly and allow the phases to separate.

-

Collection of Lipid Phase: The lower chloroform phase containing the lipids is carefully collected. The upper aqueous phase is re-extracted with 2 volumes of chloroform, and the lower phase is combined with the first extract.

-

Drying and Storage: The combined chloroform extracts are dried under a stream of nitrogen gas. The dried lipid extract is then redissolved in a small volume of chloroform:methanol (2:1, v/v) containing 0.01% BHT and stored at -80°C until analysis.

Lipid Extraction from Plasma

This protocol is based on the widely used Folch or Bligh and Dyer methods for lipid extraction from biofluids[16].

Materials:

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., deuterated C17:0 or another odd-chain fatty acid)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

-

Lipid Extraction: Add 2 mL of chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.

-

Collection of Lipid Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.

-

Drying and Storage: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can then be reconstituted in a suitable solvent for derivatization and stored at -80°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile fatty acid methyl esters (FAMEs)[12][16].

Materials:

-

Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl (5%)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a polar capillary column (e.g., HP-88 or equivalent)

Procedure:

-

Derivatization to FAMEs: To the dried lipid extract, add 1 mL of 14% BF₃ in methanol. Seal the tube and heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute. Centrifuge to separate the phases.

-

Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new tube. Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

-

Quantification: Identify the FAME of 11,14,17-eicosatrienoic acid based on its retention time and mass spectrum compared to a known standard. Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for the analysis of 11,14,17-eicosatrienoic acid in biological samples.

Figure 5. General Workflow for GC-MS based Fatty Acid Analysis.

Figure 6. Logical Flow for Quantification in a Plasma Sample.

Conclusion

11,14,17-Eicosatrienoic acid, while present in low concentrations in most natural sources, is a fatty acid of growing interest due to its position as an intermediate in omega-3 fatty acid metabolism and its potential to be converted into bioactive signaling molecules. This technical guide has provided a summary of its known natural occurrences with available quantitative data, outlined its putative metabolic pathways, and detailed robust experimental protocols for its extraction and quantification. The provided workflows and diagrams serve as a practical reference for researchers and scientists in the fields of lipidomics, nutritional science, and drug development. Further research into the specific enzymatic products of ETA and their physiological functions will be crucial in fully elucidating its role in health and disease.

References

- 1. Contrasting effects of n-3 and n-6 fatty acids on cyclooxygenase-2 in model systems for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Noninvasive imaging identifies new roles for cyclooxygenase-2 in choline and lipid metabolism of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Conversion of dihomo-gamma-linolenic acid to mono- and dihydroxy acids by potato lipoxygenase: evidence for the formation of 8,9-leukotriene A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jfda-online.com [jfda-online.com]

The Metabolic Fate of Omega-3 Eicosatrienoic Acids: A Technical Guide for Researchers

Abstract

Omega-3 eicosatrienoic acids, particularly 11,14,17-eicosatrienoic acid (20:3n-3), are intermediate polyunsaturated fatty acids in the omega-3 metabolic pathway. While less studied than their successor, eicosapentaenoic acid (EPA), and the ultimate product, docosahexaenoic acid (DHA), the metabolism of 20:3n-3 is of significant interest for its potential to generate unique bioactive lipid mediators. This technical guide provides an in-depth overview of the core metabolic pathways of omega-3 eicosatrienoic acids, focusing on the enzymatic processes, resulting metabolites, and their roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, pharmacology, and metabolic diseases. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a comprehensive understanding of this critical area of lipid metabolism.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs) are essential components of the human diet, renowned for their wide-ranging health benefits, particularly in the modulation of inflammatory processes and cardiovascular health. The metabolic cascade of omega-3 PUFAs, starting from α-linolenic acid (ALA), involves a series of desaturation and elongation steps to produce longer-chain, more unsaturated fatty acids. Within this pathway, omega-3 eicosatrienoic acid (20:3n-3), also known as homo-α-linolenic acid, represents a key intermediate. The metabolism of 20:3n-3 is a critical branch point, leading to the formation of various eicosanoids and other lipid mediators through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems. Understanding the metabolic fate of 20:3n-3 is crucial for elucidating the full spectrum of biological activities attributed to omega-3 PUFAs and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

Metabolic Pathways of Omega-3 Eicosatrienoic Acid

The metabolism of 11,14,17-eicosatrienoic acid is primarily governed by three major enzymatic pathways that are also responsible for the metabolism of other 20-carbon PUFAs, including the omega-6 analogue arachidonic acid (ARA).

Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, catalyze the conversion of 20:3n-3 into prostaglandins (B1171923) and thromboxanes of the 3-series. This process is analogous to the conversion of ARA to the 2-series prostanoids. The products derived from 20:3n-3 are generally less inflammatory than their ARA-derived counterparts.

Lipoxygenase (LOX) Pathway

The LOX enzymes, including 5-LOX, 12-LOX, and 15-LOX, introduce oxygen into the fatty acid backbone, leading to the formation of hydroxyeicosatrienoic acids (HETrEs) and leukotrienes of the 5-series. These metabolites are involved in inflammatory responses and immune cell trafficking.

Cytochrome P450 (CYP) Pathway

The CYP epoxygenase and hydroxylase enzymes metabolize 20:3n-3 to produce epoxyeicosadienoic acids (EEDs) and additional HETrEs. These metabolites have been implicated in the regulation of vascular tone, inflammation, and angiogenesis.

Diagram of the Metabolic Pathways of 11,14,17-Eicosatrienoic Acid

Quantitative Analysis of Metabolism

The quantitative understanding of the metabolism of 11,14,17-eicosatrienoic acid is essential for predicting its biological effects. This section summarizes available quantitative data.

Enzyme Kinetics

Limited data is available for the specific kinetic parameters of enzymes with 11,14,17-eicosatrienoic acid. The table below presents available data for related omega-3 fatty acids and inhibitors to provide context.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Source |

| 5-LOX | 8,11,14-Eicosatriynoic Acid (Inhibitor) | IC50 | 25 µM | |

| 12-LOX | 8,11,14-Eicosatriynoic Acid (Inhibitor) | IC50 | 0.46 µM | [1] |

| COX-2 | Eicosapentaenoic Acid (EPA) | Km | Not specified | [2] |

| Ferrous 12-LOX | OPP (Inhibitor) | Ki | 70 +/- 20 nM |

Tissue Concentrations

The concentration of omega-3 eicosatrienoic acid and its metabolites varies across different tissues. The following table summarizes reported concentrations in various biological matrices.

| Compound | Tissue/Matrix | Species | Concentration (nmol/g or nmol/ml) | Source |

| Unesterified EPA | Plasma | Rat | 6.9 ± 2.3 (pre-infusion) | [3] |

| Unesterified EPA | Plasma | Rat | 17.0 ± 3.9 (post-infusion) | [3] |

| Total Esterified EPA | Brain | Rat | 235 | [3] |

| Total Esterified EPA | Heart | Rat | 179 | [3] |

| Total Esterified EPA | Liver | Rat | 1120 | [3] |

| 5-HETE | Plasma | Human | Lower in Stage I NAFLD patients | [4] |

| 9-HODE | Plasma | Human | Higher in Stage II NAFLD patients | [4] |

Signaling Pathways

Metabolites of omega-3 eicosatrienoic acid can act as signaling molecules, modulating the activity of various receptors and intracellular pathways.

G Protein-Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including omega-3 PUFAs. Activation of GPR120 has been linked to anti-inflammatory and insulin-sensitizing effects.[5]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Omega-3 fatty acids and their metabolites are known to be natural ligands for PPARγ.

Diagram of Signaling Pathways Activated by 20:3n-3 Metabolites

Quantitative Data on Receptor Activation

| Receptor | Ligand | Parameter | Value | Source |

| GPR120 | DHA | EC50 | 1–10 µM | [5] |

| GPR120 | EPA | EC50 | 1–10 µM | [5] |

| PPARγ | EPA | EC50 | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of omega-3 eicosatrienoic acid metabolism.

Quantification of Eicosanoids by LC-MS/MS

Objective: To quantify the levels of 20:3n-3 and its metabolites in biological samples.

Materials:

-

Biological sample (plasma, tissue homogenate, cell lysate)

-

Internal standards (deuterated analogs of the analytes)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column and electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add a known amount of internal standard mixture to each sample.

-

Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect the analytes using an ESI source in negative ion mode and multiple reaction monitoring (MRM).

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

Diagram of the LC-MS/MS Workflow for Eicosanoid Analysis

In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)

Objective: To assess the effect of 20:3n-3 or its metabolites on adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (growth medium)

-

DMEM with 10% fetal bovine serum (FBS) (differentiation medium)

-

Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

-

Test compound (20:3n-3 or its metabolite)

-

Oil Red O staining solution

Procedure:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes in growth medium until confluence.

-

Two days post-confluence, switch to differentiation medium containing the differentiation cocktail and the test compound at various concentrations.

-

After 2-3 days, replace the medium with differentiation medium containing insulin and the test compound.

-

Continue to culture for an additional 2-3 days, then switch to fresh differentiation medium with the test compound every 2 days.

-

-

Assessment of Adipogenesis:

-

After 8-10 days of differentiation, wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

-

Wash with water and acquire images using a microscope.

-

For quantitative analysis, extract the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).[7][8][9]

-

In Vitro Macrophage Inflammation Assay

Objective: To evaluate the anti-inflammatory effects of 20:3n-3 or its metabolites.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (20:3n-3 or its metabolite)

-

Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in their appropriate medium.

-

Pre-treat the cells with the test compound at various concentrations for a specified period (e.g., 1-24 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined time (e.g., 4-24 hours).

-

-

Assessment of Inflammatory Response:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes (e.g., Nos2, Tnf, Il6).[10][11][12]

-

Conclusion

The metabolism of omega-3 eicosatrienoic acids represents a complex and highly regulated network of enzymatic pathways that generate a diverse array of bioactive lipid mediators. While significant progress has been made in identifying the key enzymes and metabolites involved, further research is needed to fully elucidate the quantitative aspects of these pathways and the specific signaling mechanisms of the resulting eicosanoids. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the metabolism and biological functions of this important class of omega-3 fatty acids. A deeper understanding of the metabolic fate of 11,14,17-eicosatrienoic acid holds the potential to uncover novel therapeutic targets for a range of inflammatory and metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of eicosapentaenoic acid in brain, heart and liver of conscious rats fed a high n-3 PUFA containing diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites of arachidonic acid and linoleic acid in early stages of non-alcoholic fatty liver disease--A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 10. Omega-3 Polyunsaturated Fatty Acids Antagonize Macrophage Inflammation via Activation of AMPK/SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to Methyl 11,14,17-Eicosatrienoate as a Biochemical Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is the methyl ester form of 11,14,17-eicosatrienoic acid (ETrA), a C20:3 omega-3 polyunsaturated fatty acid (PUFA). As a research tool, it serves as a stable, cell-permeable precursor to ETrA, allowing for the investigation of its metabolic fate and biological activities. ETrA is a naturally occurring, albeit rare, fatty acid that is of interest for its potential role in modulating inflammatory pathways. This guide provides a comprehensive overview of this compound, its biochemical properties, and its application in research, with a focus on its anti-inflammatory effects and its use in lipidomics.

Physicochemical Properties

This compound is a fatty acid methyl ester (FAME).[1][2] It is a colorless liquid at room temperature and is soluble in organic solvents such as ethanol, ether, and chloroform (B151607).[3] As with other fatty acid methyl esters, it is less polar than its corresponding free fatty acid, which enhances its ability to be taken up by cells in culture.

| Property | Value | Source |

| Molecular Formula | C21H36O2 | [4][5] |

| Molecular Weight | 320.51 g/mol | [4][6] |

| CAS Number | 55682-88-7 | [4][6] |

| Synonyms | cis-11,14,17-Eicosatrienoic acid methyl ester, Methyl eicosatrienoate | [3][5] |

| Storage Temperature | -20°C | [6] |

Biochemical Significance and Mechanism of Action

This compound, once inside the cell, is hydrolyzed to its free fatty acid form, 11,14,17-eicosatrienoic acid (ETrA). ETrA can then be incorporated into cellular phospholipids (B1166683), altering the fatty acid composition of cell membranes. This incorporation can influence membrane fluidity and the function of membrane-associated proteins.

The primary research interest in ETrA lies in its potential anti-inflammatory properties. Studies have shown that ETrA can modulate inflammatory responses, in part by influencing the production of inflammatory mediators.

Modulation of Inflammatory Pathways

Research using the murine macrophage cell line RAW264.7 has demonstrated that ETrA exerts mild anti-inflammatory effects.[7] Specifically, ETrA has been shown to suppress the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO), a key inflammatory mediator.[7] This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.[7] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

However, it is noteworthy that in the same study, ETrA did not suppress the production of prostaglandin (B15479496) E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2), suggesting a selective anti-inflammatory action.[7]

Incorporation into Cellular Lipids

Upon administration to cells, ETrA is readily incorporated into cellular phospholipids. In RAW264.7 cells, incubation with ETrA leads to a dose-dependent increase in the proportion of ETrA and its metabolites within the total phospholipid fatty acids.[7] This incorporation displaces other fatty acids, notably leading to a reduction in the proportions of total n-6 polyunsaturated fatty acids and monounsaturated fatty acids.[7]

Quantitative Data

The following tables summarize the quantitative effects of 11,14,17-eicosatrienoic acid (ETrA) in biochemical research, primarily from studies on murine RAW264.7 macrophages.

Table 1: Incorporation of ETrA into RAW264.7 Cell Phospholipids

| ETrA Concentration (µM) | ETrA and Metabolites (% of Total Fatty Acids) |

| 0 | Not Detected |

| 10 | ~15% |

| 25 | ~25% |

| 50 | ~33% |

Data adapted from a study by Wang et al. (2015) where RAW264.7 cells were incubated with ETrA for 24 hours.[7]

Table 2: Effect of ETrA on Inflammatory Mediators in LPS-stimulated RAW264.7 Cells

| Treatment | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | PGE2 Production (% of LPS control) | COX-2 Expression (% of LPS control) |

| LPS + 25 µM ETrA | ~60% | ~50% | No significant change | No significant change |

| LPS + 50 µM ETrA | ~40% | ~30% | No significant change | No significant change |

Data adapted from a study by Wang et al. (2015) where RAW264.7 cells were stimulated with LPS in the presence or absence of ETrA for 24 hours.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

-

Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Fatty Acid Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol.

-

Preparation of Working Solution: Dilute the stock solution in a serum-free or low-serum culture medium to the desired final concentrations. It is often beneficial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for uptake and metabolism of the fatty acid.

-

Downstream Analysis: Following incubation, cells and/or culture supernatant can be harvested for various analyses, such as lipid extraction, gene expression analysis, or measurement of inflammatory mediators.

Lipid Extraction and Fatty Acid Analysis

This protocol outlines the steps for extracting total lipids from cells and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).

-

Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual fatty acids from the medium. Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v).

-

Phase Separation: After extraction, add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower organic phase containing the lipids is carefully collected.

-

Solvent Evaporation: The solvent is evaporated from the lipid extract under a stream of nitrogen gas.

-

Transesterification to FAMEs: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with a reagent such as 1% sulfuric acid in methanol at 50°C.

-

FAME Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are then analyzed by GC-MS to identify and quantify the fatty acid composition of the cells. This compound can be used as an external or internal standard for calibration and quantification.

Signaling Pathways and Visualizations

Inhibition of NF-κB Signaling

11,14,17-Eicosatrienoic acid has been shown to suppress the activation of the NF-κB signaling pathway, which is a key regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the inhibitory point of ETrA.

Caption: Inhibition of the NF-κB signaling pathway by ETrA.

Experimental Workflow for Lipidomics

The following diagram outlines a typical workflow for a lipidomics experiment using this compound as a standard.

Caption: A typical lipidomics experimental workflow.

Synthesis and Purity

This compound is typically synthesized from its parent fatty acid, 11,14,17-eicosatrienoic acid, through esterification. A common laboratory-scale method involves reacting the fatty acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[3]

Commercially available this compound is generally of high purity (≥98%), suitable for use as an analytical standard and in cell culture experiments.[6] Purity is typically assessed by gas chromatography.

Metabolism

11,14,17-eicosatrienoic acid is an omega-3 fatty acid. Its metabolism follows the general pathways of other omega-3 PUFAs, involving a series of desaturation and elongation steps. The key enzymes in this pathway are fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). While the specific metabolic fate of exogenously supplied 11,14,17-eicosatrienoic acid in various cell types is an area of ongoing research, it is expected to be a substrate for further desaturation and elongation, potentially leading to the formation of other bioactive omega-3 PUFAs.

Conclusion

This compound is a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its utility as a stable precursor to 11,14,17-eicosatrienoic acid allows for the detailed investigation of the biological roles of this omega-3 fatty acid. The demonstrated ability of ETrA to selectively modulate the NF-κB inflammatory pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this compound to further elucidate the intricate roles of fatty acids in health and disease.

References

- 1. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of new Δ-17 fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Incorporation and distribution of epoxyeicosatrienoic acids into cellular phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Preliminary Studies on the Function of Methyl 11,14,17-Eicosatrienoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is the methyl ester of eicosatrienoic acid (ETrA), an omega-3 polyunsaturated fatty acid. While research on this specific methyl ester is limited, preliminary studies on its unesterified form, ETrA (20:3 n-3), provide foundational insights into its biological activities. This technical guide synthesizes the current understanding of this compound's function, primarily focusing on its anti-inflammatory properties, with the acknowledgment that further research is required to fully elucidate its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing a summary of available data, outlining potential experimental approaches, and visualizing hypothesized signaling pathways.

Core Functional Activity: Anti-Inflammatory Effects

The most well-documented function of the related compound, eicosatrienoic acid (ETrA), is its mild anti-inflammatory activity. A key study by Chen et al. (2015) investigated the effects of ETrA on murine RAW264.7 macrophage cells, a common model for studying inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Chen et al. (2015) on the effects of eicosatrienoic acid (ETrA) on RAW264.7 cells.

Table 1: Effect of ETrA on Phospholipid Fatty Acid Composition in RAW264.7 Cells

| Fatty Acid Class | Change upon ETrA Incubation | Percentage Change |

| ETrA and its metabolites | Increased | Up to 33% of total fatty acids |

| Total n-6 PUFA | Reduced | 30% |

| Monounsaturated fatty acids (MUFA) | Reduced | 60% |

Table 2: Anti-inflammatory Effects of ETrA on LPS-Stimulated RAW264.7 Cells

| Inflammatory Mediator | Effect of ETrA Treatment | Notes |

| Nitric Oxide (NO) Production | Suppressed | Mediated by NF-κB |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Suppressed | Mediated by NF-κB |

| Prostaglandin E2 (PGE2) Production | No significant effect | |

| Cyclooxygenase-2 (COX-2) Expression | No significant effect | |

| Cytokine Production | No significant effect |

Note: The data presented is based on the abstract of the cited study. Access to the full-text paper would be required for a more detailed quantitative analysis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these preliminary findings. While the full methodologies were not accessible, the following outlines the likely experimental design based on the abstract of Chen et al. (2015).

Cell Culture and Treatment

-

Cell Line: Murine RAW264.7 macrophage cells.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

Treatment: Incubation of RAW264.7 cells with varying concentrations of eicosatrienoic acid (ETrA) for a specified duration. A vehicle control (e.g., ethanol (B145695) or BSA) would also be included. For inflammatory stimulation, cells would be treated with lipopolysaccharide (LPS).

Analysis of Phospholipid Fatty Acid Composition

-

Lipid Extraction: Total lipids would be extracted from the cultured cells using a standard method such as the Bligh and Dyer technique.

-

Fatty Acid Methylation: The extracted lipids would be transmethylated to fatty acid methyl esters (FAMEs).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs would be analyzed by GC-MS to identify and quantify the individual fatty acids.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant would be measured using the Griess reagent.

-

Western Blot Analysis: The protein expression levels of iNOS and COX-2 in cell lysates would be determined by Western blotting using specific antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of iNOS, COX-2, and various cytokines in the cells would be quantified by qRT-PCR.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of PGE2 and cytokines in the cell culture supernatant would be measured by ELISA.

NF-κB Pathway Analysis

-

Luciferase Reporter Assay: To assess NF-κB activation, cells could be transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Western Blot for NF-κB Subunits: The translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus would be assessed by Western blot analysis of nuclear and cytoplasmic fractions.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for the anti-inflammatory action of ETrA and a general experimental workflow.

Caption: Hypothesized signaling pathway of ETrA's anti-inflammatory effect.

Caption: A general experimental workflow for studying ETrA's effects.

Other Potential Functions and Future Directions

While the anti-inflammatory properties of ETrA are the most substantiated, other potential functions of this compound warrant investigation. Some commercial suppliers suggest potential antibacterial and anti-candidal activity, though peer-reviewed studies are lacking. Future research should aim to:

-

Confirm the anti-inflammatory effects of this compound itself, as the current data is on its unesterified form.

-

Elucidate the detailed molecular mechanisms of its anti-inflammatory action, including the specific upstream and downstream targets in the NF-κB pathway.

-

Investigate its potential antibacterial and antifungal properties through rigorous in vitro and in vivo studies.

-

Explore other potential therapeutic applications , such as in cardiovascular or metabolic diseases, given the known roles of other omega-3 fatty acids.

Conclusion

Preliminary evidence suggests that this compound, through its unesterified form ETrA, possesses mild anti-inflammatory properties by modulating the NF-κB signaling pathway in macrophages. While the current body of research is limited, this molecule presents an interesting candidate for further investigation in the development of novel anti-inflammatory agents and potentially other therapeutic areas. The data and experimental frameworks provided in this guide offer a starting point for researchers to build upon and further unravel the functional roles of this intriguing fatty acid ester.

The Discovery and History of Eicosatrienoic Acids: An In-depth Technical Guide

Introduction

Eicosatrienoic acids (ETAs) are a class of polyunsaturated fatty acids (PUFAs) containing a 20-carbon backbone and three double bonds. While not as ubiquitously recognized as their arachidonic acid counterpart, ETAs play crucial roles in numerous physiological and pathological processes, making them a subject of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling pathways of key eicosatrienoic acids. The information is presented to facilitate a deep understanding of their scientific importance and to provide practical information for their study.

Historical Perspective: From Essentiality to Specificity

The journey to understanding eicosatrienoic acids is intrinsically linked to the broader discovery of essential fatty acids (EFAs). In 1929, George and Mildred Burr first challenged the notion that dietary fats were solely a source of energy by demonstrating that a fat-free diet in rats led to a deficiency disease, curable by the administration of linoleic acid. This paradigm-shifting discovery established fatty acids as essential nutrients. The Burrs later showed that α-linolenic acid is also an essential fatty acid. This foundational work set the stage for the exploration of various PUFAs and their metabolic derivatives.

The Discovery of Mead Acid (20:3n-9)

A pivotal moment in the history of eicosatrienoic acids was the characterization of 5,8,11-eicosatrienoic acid, commonly known as Mead acid, by James F. Mead. Mead and his colleagues identified this novel fatty acid in rats fed a fat-deficient diet. They determined that Mead acid is endogenously synthesized from oleic acid (18:1n-9) under conditions of essential fatty acid deficiency. This discovery was significant as it established Mead acid as a key biochemical marker for EFA deficiency. Its elevated presence in the blood remains a diagnostic indicator of this nutritional state.

The Emergence of Dihomo-γ-Linolenic Acid (20:3n-6)

Dihomo-γ-linolenic acid (DGLA), or 8,11,14-eicosatrienoic acid, is an omega-6 fatty acid that occupies a unique position in the metabolic cascade of linoleic acid. It is formed through the elongation of γ-linolenic acid (GLA) and serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. The history of DGLA is intertwined with the growing understanding of the differential roles of various eicosanoids in inflammation and cellular signaling.

Biosynthesis and Metabolism of Eicosatrienoic Acids